Jak3-IN-6

Descripción general

Descripción

JAK3-IN-6 es un inhibidor selectivo e irreversible de la Janus cinasa 3 (JAK3), un miembro de la familia de Janus cinasas involucrado en la transducción de señales intracelulares mediada por receptores de citocinas. JAK3 juega un papel crucial en la señalización inmunitaria, convirtiéndolo en un objetivo prometedor para la intervención terapéutica en diversas enfermedades relacionadas con el sistema inmunitario .

Aplicaciones Científicas De Investigación

JAK3-IN-6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar la vía de señalización JAK-STAT.

Biología: Investiga el papel de JAK3 en el desarrollo y la función de las células inmunitarias.

Medicina: Posible agente terapéutico para enfermedades autoinmunitarias como la artritis reumatoide y la psoriasis.

Industria: Desarrollo de nuevos fármacos dirigidos a JAK3 para diversas afecciones relacionadas con el sistema inmunitario

Mecanismo De Acción

JAK3-IN-6 ejerce sus efectos inhibiendo la enzima Janus cinasa 3, interfiriendo así con la vía de señalización JAK-STAT. Esta vía es crucial para transmitir señales de citocinas que regulan la proliferación, diferenciación y desarrollo de las células inmunitarias. Al inhibir selectivamente JAK3, this compound bloquea la señalización aguas abajo, lo que lleva a efectos inmunosupresores .

Compuestos Similares:

NIBR3049: Un inhibidor de JAK3 de nanomolar bajo con alta selectividad.

ZINC79189223 y ZINC66252348: Compuestos heterocíclicos con fuerte afinidad por JAK3

Unicidad de this compound: this compound destaca por su mecanismo de inhibición irreversible y su alta selectividad para JAK3 sobre otros miembros de la familia de Janus cinasas. Esta selectividad reduce los posibles efectos adversos y mejora la tolerabilidad, lo que la convierte en un compuesto valioso para aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Jak3-IN-6 is known to play a significant role in biochemical reactions, particularly in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway . This pathway is crucial for many vital cellular processes, including immune system control, cell division, differentiation, and apoptosis . This compound interacts with various enzymes and proteins, including JAK1, JAK2, JAK3, and TYK2 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the function of granulosa cells, influencing their proliferation and steroidogenic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to the ATP pocket of JAK3 kinase, acting as a competitive inhibitor of ATP . This binding interaction leads to the phosphorylation of specific amino acid residues within JAK3, as well as CDKN1B and MAPK8IP3, suggesting possible activation or inhibition post-treatment .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, treatment with this compound has been shown to reduce the amounts of pSTAT3, a downstream target of JAK3, while overexpression of JAK3 increases pSTAT3 . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on the JAK family, to which this compound belongs, has shown that the effects of these compounds can vary with different dosages .

Metabolic Pathways

This compound is involved in the JAK/STAT signaling pathway, a critical metabolic pathway in cells . This pathway regulates a wide range of cellular processes, including hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its interaction with cytokine receptors . This compound is noncovalently associated with these receptors, mediating tyrosine phosphorylation of receptors, and recruiting one or more STAT proteins .

Subcellular Localization

This compound is predominantly located at membranes, with significant amounts observed within the nucleus or in the cytoplasm . This localization is crucial for its activity and function, influencing its ability to modulate various signaling pathways .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de JAK3-IN-6 implica múltiples pasos, incluida la formación de intermediarios clave a través de reacciones de ciclización y cloración. El proceso normalmente comienza con la preparación de un intermedio de pirazolopirimidina, seguido de modificaciones adicionales para lograr el compuesto final .

Métodos de Producción Industrial: La producción industrial de this compound requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto implica un control preciso de la temperatura, la presión y el uso de catalizadores específicos para facilitar las transformaciones químicas deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones: JAK3-IN-6 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de hidroximetiluracilo a dihidroxipirimidina-carbaldehído.

Cloración: Introducción de átomos de cloro para formar intermediarios clave.

Ciclización: Formación de la estructura central de pirazolopirimidina.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Cloración: Cloruro de tionilo o pentacloruro de fósforo.

Ciclización: Condiciones ácidas o básicas para promover el cierre del anillo.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se modifican posteriormente para producir el compuesto final this compound .

Comparación Con Compuestos Similares

NIBR3049: A low nanomolar JAK3 inhibitor with high selectivity.

ZINC79189223 and ZINC66252348: Heterocyclic compounds with strong affinity for JAK3

Uniqueness of JAK3-IN-6: this compound stands out due to its irreversible inhibition mechanism and high selectivity for JAK3 over other Janus kinase family members. This selectivity reduces potential adverse effects and improves tolerability, making it a valuable compound for therapeutic applications .

Propiedades

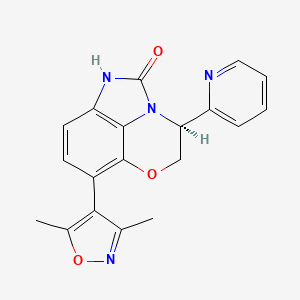

IUPAC Name |

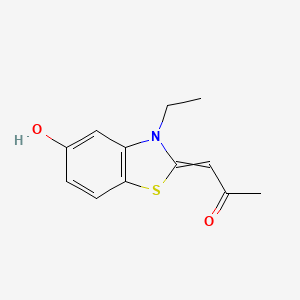

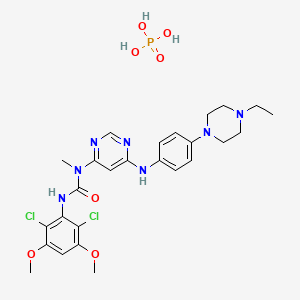

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that this compound, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, this compound could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)